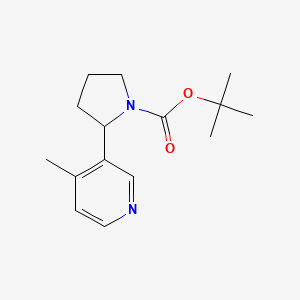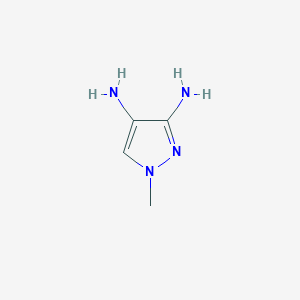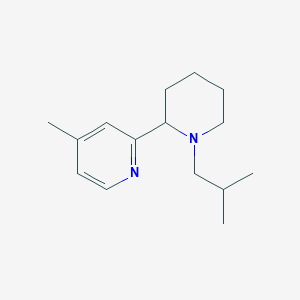
2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with an isobutyl group at the 1-position and a methyl group at the 4-position of the pyridine ring. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Substitution with Isobutyl Group: The isobutyl group can be introduced at the 1-position of the piperidine ring through an alkylation reaction using isobutyl bromide or chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction of appropriate aldehydes or ketones with ammonia or primary amines.
Coupling of Piperidine and Pyridine Rings: The final step involves coupling the piperidine and pyridine rings through a nucleophilic substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly efficient catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides, in the presence of bases or acids.
Major Products Formed
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced piperidine or pyridine derivatives.
Substitution Products: Alkylated, acylated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological targets such as receptors and enzymes.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The pathways involved can include neurotransmitter signaling, enzyme inhibition, or receptor activation, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Butylpiperidin-2-yl)-4-methylpyridine
- 2-(1-Isopropylpiperidin-2-yl)-4-methylpyridine
- 2-(1-Methylpiperidin-2-yl)-4-methylpyridine
Uniqueness
2-(1-Isobutylpiperidin-2-yl)-4-methylpyridine is unique due to the specific substitution pattern on the piperidine and pyridine rings, which can influence its biological activity and chemical reactivity. The presence of the isobutyl group at the 1-position of the piperidine ring may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H24N2 |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
4-methyl-2-[1-(2-methylpropyl)piperidin-2-yl]pyridine |
InChI |
InChI=1S/C15H24N2/c1-12(2)11-17-9-5-4-6-15(17)14-10-13(3)7-8-16-14/h7-8,10,12,15H,4-6,9,11H2,1-3H3 |
Clé InChI |
YUTYBGGZMFBHAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2CCCCN2CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


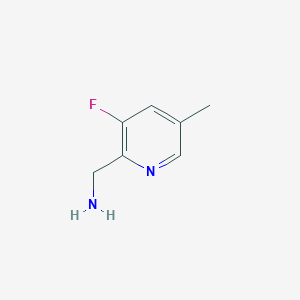
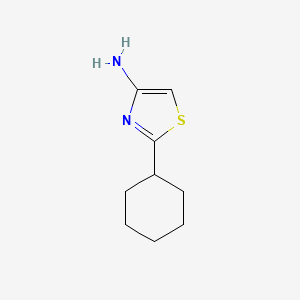
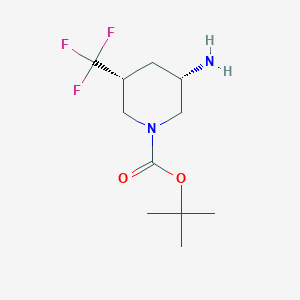
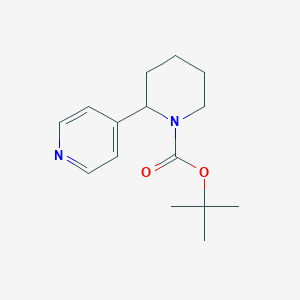



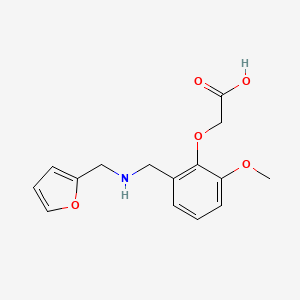
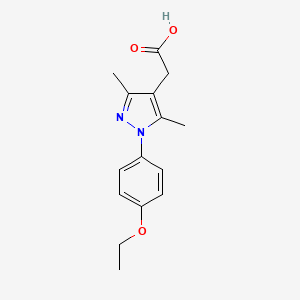

![5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B15059368.png)
